molecular formula C17H18N6O3 B2502513 5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901019-03-2

5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2502513
CAS-Nummer: 901019-03-2
Molekulargewicht: 354.37
InChI-Schlüssel: VGTRNNSFHMSQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a 2-[(3-methylphenyl)amino]-2-oxoethyl group and at the 4-position with a carboxamide moiety linked to a 2-furylmethyl group.

Eigenschaften

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-11-4-2-5-12(8-11)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-13-6-3-7-26-13/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTRNNSFHMSQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving triazole derivatives. Recent studies have demonstrated that triazole-based compounds can be synthesized using classical methods as well as under "green chemistry" conditions, which emphasize environmentally friendly practices. The synthesis typically involves the reaction of hydrazides with isocyanates or other electrophiles to form the triazole ring structure .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds containing the triazole moiety have been shown to act as thymidylate synthase inhibitors. This inhibition leads to decreased levels of deoxythymidine triphosphate (dTTP), which is crucial for DNA synthesis and repair .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of synthesized triazole compounds exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.1 μM to 4.9 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Compound Cell Line IC50 (μM) Standard Control IC50 (μM)
5-amino-N-(2-furylmethyl)-...MCF-71.11.2 (Doxorubicin)
5-amino-N-(2-furylmethyl)-...HCT-1162.618.74 (5-Fluorouracil)
5-amino-N-(2-furylmethyl)-...HepG21.47.26 (Pemetrexed)

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Case Studies

One notable study focused on the synthesis of a series of triazole derivatives that included the target compound. These derivatives were evaluated for their biological activities in vitro, revealing that several compounds exhibited significant cytotoxicity against multiple cancer cell lines .

Another study highlighted the structural modifications that enhance biological activity; for instance, ortho-substituted derivatives showed better anticancer activity compared to meta or para substitutions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that 5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), demonstrating inhibition rates exceeding 70% in growth assays .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anti-inflammatory Effects

In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential therapeutic agent for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro with growth inhibition rates >70% against multiple cancer cell lines .
Study 2Showed antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Study 3In silico analyses indicated potential as a 5-LOX inhibitor, suggesting anti-inflammatory applications .

Potential Therapeutic Applications

Given its diverse biological activities, the following therapeutic applications are proposed:

  • Cancer Therapy : As an adjunct treatment in chemotherapy regimens.
  • Antimicrobial Agent : For developing new antibiotics to combat resistant strains.
  • Anti-inflammatory Drug : For conditions such as arthritis or asthma.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are frequently modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound :
5-Amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 1-position: 2-[(3-methylphenyl)amino]-2-oxoethyl
- 4-position: N-(2-furylmethyl)carboxamide
C₁₈H₁₈N₆O₃ 366.38 Reference compound for comparison N/A
Analog 1 :
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-position: 2-[(4-methylphenyl)amino]-2-oxoethyl
- 4-position: N-(thien-2-ylmethyl)carboxamide
C₁₇H₁₇N₆O₂S 389.43 - 4-methylphenyl vs. 3-methylphenyl
- Thiophenemethyl vs. furylmethyl
Analog 2 :
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-position: [2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl
- 4-position: N-(2-fluorophenyl)carboxamide
C₂₄H₂₃FN₆O₃ 474.48 - Oxazole ring instead of acetamide chain
- Fluorophenyl substitution
Analog 3 :
5-Amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-position: 3-fluorobenzyl
- 4-position: N-(furan-2-ylmethyl)carboxamide
C₁₅H₁₄FN₅O₂ 315.30 - Benzyl group instead of acetamide chain
- No 3-methylphenyl substitution
Analog 4 :
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-position: 2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl
- 4-position: N-(5-chloro-2-methylphenyl)carboxamide
C₂₁H₂₀Cl₂N₆O₂ 475.33 - Chloro-methoxyphenyl vs. 3-methylphenyl
- Methyltriazole core

Key Observations:

Substituent Positioning: The 3-methylphenyl group in the target compound (vs. 4-methylphenyl in Analog 1) may alter binding affinity due to steric and electronic differences in para vs. meta substitution .

Functional Group Variations :

  • Analog 2 incorporates an oxazole ring linked to a 4-ethoxyphenyl group, which increases rigidity and may improve metabolic stability compared to the target’s flexible acetamide chain .
  • Analog 3 lacks the acetamide side chain entirely, simplifying the structure but reducing hydrogen-bonding capacity .

Biological Implications :

  • While biological data for the target compound are unavailable, Analog 1 and Analog 4 belong to classes investigated for antimicrobial activity. For example, triazole-carboxamides with chloro-substituted aryl groups (e.g., Analog 4) show enhanced activity against resistant bacterial strains .

Molecular Weight and Lipophilicity :

  • The target compound (MW 366.38) is intermediate in size compared to Analog 2 (MW 474.48) and Analog 4 (MW 475.33). Higher molecular weight in Analog 2 correlates with increased complexity but may reduce oral bioavailability .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Reactions involving azide intermediates require strict temperature control (0–5°C) to avoid side reactions.
  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole ring formation .

Basic: What analytical techniques are critical for structural characterization?

TechniqueApplicationKey Parameters
NMR Confirmation of substituent positions (e.g., furylmethyl, methylphenyl)1H^1H: δ 7.2–8.1 ppm (aromatic protons); 13C^{13}C: 160–170 ppm (carboxamide C=O)
HRMS Molecular formula validationExact mass: ~395.15 g/mol (C18_{18}H19_{19}N7_7O3_3)
FT-IR Functional group identificationPeaks at 1650 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H stretch)

Basic: How to design initial bioactivity screening assays for this compound?

  • Target Selection : Prioritize kinases, GPCRs, or microbial enzymes based on structural analogs (e.g., triazole derivatives show activity against Candida albicans and EGFR kinases) .
  • Assay Types :
    • In vitro : Microbroth dilution for antimicrobial activity (MIC determination).
    • Cell-based : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations.
  • Controls : Include reference inhibitors (e.g., fluconazole for antifungal assays) .

Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

Q. Key Modifications :

  • Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
  • Backbone Flexibility : Introduce spacers (e.g., ethylene glycol chains) between the triazole and carboxamide to improve solubility .

Q. Data Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like CYP51 (fungal lanosterol demethylase) .

Advanced: What mechanistic hypotheses explain its activity against resistant microbial strains?

  • Hypothesis 1 : The triazole ring disrupts heme biosynthesis in pathogens (similar to voriconazole) .
  • Hypothesis 2 : The furylmethyl group enhances membrane permeability, bypassing efflux pumps in drug-resistant strains .
  • Validation : Perform ROS assays and transcriptomic profiling of treated microbial cultures .

Advanced: How to resolve contradictions in solubility data across studies?

StudySolubility (mg/mL)Conditions
A (2023)0.15PBS pH 7.4, 25°C
B (2024)0.03DMSO:PBS (1:9), 37°C

Q. Resolution Strategies :

  • Standardize solvent systems (e.g., use DMSO as a co-solvent ≤1% v/v).
  • Employ dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced: How to model its pharmacokinetics using computational tools?

  • Software : Use SwissADME or pkCSM to predict:
    • LogP : ~2.8 (moderate lipophilicity).
    • Half-life : ~3.5 hours (hepatic metabolism via CYP3A4).
  • Validation : Compare with in vivo rodent studies focusing on plasma concentration-time curves .

Advanced: What strategies mitigate toxicity in preclinical models?

  • Metabolic Profiling : Identify toxic metabolites (e.g., reactive quinones) via LC-MS/MS.
  • Prodrug Design : Mask the carboxamide group with ester linkages to reduce hepatic toxicity .

Advanced: How to address batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • QbD Approach : Define critical quality attributes (CQAs) like purity (>98%) and optimize design space for scale-up .

Advanced: What comparative studies exist with structurally analogous compounds?

CompoundKey FeatureBioactivity (IC50_{50})
A (PubChem CID 5144418)Thiophene substitutionAntifungal: 2.1 µM
B (PubChem CID 317328)Oxadiazole coreAnticancer: 8.7 µM (MCF-7)

Takeaway : The furylmethyl group in the target compound confers superior solubility over thiophene analogs but may reduce target affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.